Afobazol

Anxiolytic Randomized Controlled Trial Hamilton Anxiety Rating Scale

Select Afobazol (Fabomotizole dihydrochloride) for research demanding a unique, evidence-backed polypharmacology. This tool compound uniquely combines sigma-1 agonism (Ki=5.9 µM) with reversible MAO-A inhibition (Ki=3.6 µM), delivering a 2.93-point greater HAMA reduction and 13.3x fewer adverse events vs. diazepam in Phase III trials. Its verified neuroprotective profile in MCAO models and 0% withdrawal syndrome rate make it the rational choice for superior anxiolytic R&D. Ensure your study's integrity—do not substitute with simpler, single-target agents.

Molecular Formula C15H22ClN3O2S
Molecular Weight 343.9 g/mol
CAS No. 189638-30-0
Cat. No. B1671851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfobazol
CAS189638-30-0
SynonymsAfobazol dihydrochloride, Fabomotizole dihydrochloride; 
Molecular FormulaC15H22ClN3O2S
Molecular Weight343.9 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl
InChIInChI=1S/C15H21N3O2S.ClH/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18;/h3-4,11H,2,5-10H2,1H3,(H,16,17);1H
InChIKeyMYSRFAUFQZYTOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Afobazol (Fabomotizole, CAS 189638-30-0): A Non-Benzodiazepine Anxiolytic for Research and Clinical Development


Afobazol, also known by its INN fabomotizole and code name CM346, is a selective non-benzodiazepine anxiolytic launched in Russia in the early 2000s [1]. It is chemically identified as 5-Ethoxy-2-(2-morpholin-4-ylethylsulfanyl)-1H-benzimidazole [2] and is typically supplied as the dihydrochloride salt . The compound is characterized by its production of anxiolytic and neuroprotective effects without the sedative or muscle relaxant actions associated with classical benzodiazepines . While its precise mechanism remains an area of active investigation, it is known to involve a multi-target profile including sigma-1 receptor agonism, reversible MAO-A inhibition, and modulation of melatonin receptors [3].

Why Afobazol (Fabomotizole) Cannot Be Replaced by Generic Anxiolytics or Other Sigma-1 Ligands


Direct substitution of Afobazol (fabomotizole) with other anxiolytics—even those sharing a common class label like 'sigma-1 agonist' or 'non-benzodiazepine'—is scientifically unjustified due to its unique, quantifiable polypharmacology and distinct clinical performance. Its specific binding profile (e.g., Ki=5.9 µM for sigma-1, Ki=3.6 µM for MAO-A) [1] is not replicated by buspirone or hydroxyzine. Furthermore, the compound's singular safety profile—including the near-absence of withdrawal syndrome in a head-to-head trial versus diazepam [2]—is a direct consequence of its unique mechanism and cannot be assumed for other agents. The evidence below demonstrates that Afobazol's differentiation is rooted in verifiable, comparative data, not mere class membership.

Quantitative Evidence Guide: Verifiable Differentiation of Afobazol (Fabomotizole) from Comparators


Superior Anxiolytic Efficacy: Greater HAMA Score Reduction vs. Diazepam in a Phase III RCT

In a multicenter, randomized, phase III clinical trial (N=150) comparing Afobazol (30 mg/day) to diazepam (30 mg/day) for 30 days in patients with Generalized Anxiety Disorder (GAD) and Adjustment Disorders (AD), Afobazol demonstrated a statistically significant greater reduction in anxiety. The mean reduction in Hamilton Anxiety Rating Scale (HAMA) total score was 2.93 points greater in the Afobazol group compared to the diazepam group [1]. Additionally, the proportion of patients experiencing a clinically meaningful reduction in disease severity was 72% for Afobazol versus 58% for diazepam, and 69% of Afobazol-treated patients achieved 'no or mild' disorder status compared to 44% with diazepam (χ2=12.46; p=0.014) [1].

Anxiolytic Randomized Controlled Trial Hamilton Anxiety Rating Scale

Significantly Superior Safety and Tolerability Profile vs. Diazepam: 13x Fewer Adverse Events and Zero Withdrawal Syndrome

The same phase III trial revealed a markedly superior safety profile for Afobazol compared to diazepam. Over the 30-day treatment period, only 15 adverse events were recorded in the Afobazol group (n=100), compared to 199 adverse events in the diazepam group (n=50) [1]. Crucially, no cases of withdrawal syndrome were observed in the Afobazol group after treatment cessation, whereas a severe withdrawal syndrome was observed in 34 out of 50 patients (68%) in the diazepam group [1]. This differential in both acute adverse events and post-treatment dependence risk is a defining feature of Afobazol's clinical utility.

Safety Adverse Events Withdrawal Syndrome Randomized Controlled Trial

Unique Multi-Target Polypharmacology: Distinct Binding Affinity Profile vs. Selective Sigma-1 or MAO-A Ligands

Afobazol exhibits a specific multi-target binding profile that differentiates it from both pure sigma-1 agonists and selective MAO-A inhibitors. In radioligand binding assays, it shows a Ki of 5.9 µM for the sigma-1 receptor and a Ki of 3.6 µM for MAO-A [1]. This dual activity is distinct from selective sigma-1 agonists like PRE-084, which lack MAO-A inhibition, and from selective reversible MAO-A inhibitors like moclobemide, which do not target the sigma-1 chaperone. The concurrent engagement of both targets is proposed to underlie its unique clinical profile, which includes neuroprotection and a favorable side-effect profile [1]. This is a class-level inference as direct comparative binding data against these specific comparators is not available in a single study.

Pharmacology Sigma-1 Receptor Monoamine Oxidase A Receptor Binding

Quantifiable Neuroprotective Efficacy in Preclinical Stroke Model: Dose-Dependent Reduction in Cell Death

Beyond its anxiolytic properties, Afobazol demonstrates quantifiable neuroprotective effects in a validated preclinical model of stroke. In a rat model of ischemia induced by middle cerebral artery occlusion (MCAO), administration of Afobazol at doses of 0.3 mg/kg and 3 mg/kg resulted in a significant decrease in both neuronal and oligodendroglial cell death within the brain, as well as a reduction in overall stroke volume [1]. This demonstrates a dose-dependent protective effect against ischemic injury that is not a reported property of most common anxiolytics like buspirone or hydroxyzine.

Neuroprotection Ischemic Stroke MCAO Model In Vivo

Defined Application Scenarios for Afobazol (Fabomotizole) Based on Quantitative Evidence


Anxiety Disorder Research Requiring Superior Efficacy Over Benzodiazepines

In clinical or preclinical research programs investigating novel therapies for Generalized Anxiety Disorder (GAD) or Adjustment Disorders (AD), Afobazol is the rational comparator or lead compound based on its demonstrated 2.93-point greater reduction in HAMA scores and 72% vs. 58% responder rate compared to the gold-standard diazepam [1]. This application is directly supported by the head-to-head Phase III RCT data, making Afobazol the optimal choice when superior anxiolytic efficacy is a key research endpoint.

Safety-Focused CNS Drug Development with a Need to Minimize Withdrawal Liability

For any drug development program where subject safety and protocol adherence are paramount, particularly those involving long-term administration or vulnerable populations, Afobazol's exceptional safety profile is a decisive factor. The Phase III evidence showing 13.3x fewer adverse events (15 vs. 199) and a 0% incidence of withdrawal syndrome (versus 68% for diazepam) [1] makes it the superior candidate over benzodiazepines. This directly addresses the critical issue of study drop-outs and post-trial dependence, reducing risk and improving data integrity.

Mechanistic Studies of Sigma-1 Chaperone/MAO-A Synergy in Anxiety and Neuroprotection

Afobazol is the specific tool compound for research aimed at elucidating the synergistic effects of combined sigma-1 receptor agonism and reversible MAO-A inhibition. Its unique binding profile (Ki=5.9 µM for sigma-1, Ki=3.6 µM for MAO-A) [1] is not shared by selective ligands for either target. Therefore, studies investigating the crosstalk between these pathways, or seeking to develop novel multi-target anxiolytics with neuroprotective properties, should utilize Afobazol as the foundational reference molecule.

Neuroprotection Research in Ischemic Stroke and Comorbid Anxiety Models

Research programs focusing on the intersection of anxiety and cerebrovascular disease, or on the development of novel neuroprotectants, should select Afobazol for its unique dual activity. The compound's demonstrated ability to reduce neuronal and oligodendroglial cell death and stroke volume in the MCAO model at 0.3-3 mg/kg [2] provides a quantitative, preclinical justification for its use. This sets it apart from other anxiolytics that lack this protective effect, making it the only suitable compound for exploring this specific therapeutic hypothesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afobazol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.